molecular formula C19H23NO5S B2737659 N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 791844-33-2

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No. B2737659
CAS RN: 791844-33-2
M. Wt: 377.46
InChI Key: YDWPGRCKAAHPNA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BDBES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide exerts its pharmacological effects by modulating the activity of various receptors, including the serotonin receptor and the TRPV1 receptor. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to act as a partial agonist of the serotonin receptor, which leads to the modulation of various physiological processes, including mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has also been shown to act as an antagonist of the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to modulate various physiological processes, including mood, appetite, sleep, pain, and inflammation. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to increase the release of serotonin, which leads to the modulation of mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has also been shown to inhibit the activity of the TRPV1 receptor, which leads to the modulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide also has several limitations, including its low stability in solution and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide, including the development of new synthesis methods, the design of new drugs based on the N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide scaffold, and the investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide in various fields of research, including neuroscience, cancer research, and drug discovery.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use in various fields of research. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water, but also has several limitations. There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide, including the development of new synthesis methods, the design of new drugs based on the N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide scaffold, and the investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide in various fields of research.

Synthesis Methods

Several methods have been reported for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide, including the reaction of 1,3-benzodioxole with 2-chloro-5-isopropylbenzenesulfonyl chloride in the presence of a base, and the reaction of 1,3-benzodioxole with 2-ethoxy-5-isopropylbenzenesulfonyl chloride in the presence of a base. The yield of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide using these methods ranges from 50-70%.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been extensively studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to modulate the activity of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a scaffold for the design of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-4-23-17-8-6-15(13(2)3)10-19(17)26(21,22)20-11-14-5-7-16-18(9-14)25-12-24-16/h5-10,13,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPGRCKAAHPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide

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